molecular formula C10H12O3S B3394319 Furan, tetrahydro-2-(phenylsulfonyl)- CAS No. 120346-80-7

Furan, tetrahydro-2-(phenylsulfonyl)-

Cat. No. B3394319
CAS RN: 120346-80-7
M. Wt: 212.27 g/mol
InChI Key: GWLAITQPVMLMTF-UHFFFAOYSA-N
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Description

“Furan, tetrahydro-2-(phenylsulfonyl)-” is a chemical compound with the molecular formula C10H12O3S . Its average mass is 212.266 Da and its monoisotopic mass is 212.050720 Da .


Molecular Structure Analysis

The molecular structure of “Furan, tetrahydro-2-(phenylsulfonyl)-” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Attached to this ring is a phenylsulfonyl group .

properties

IUPAC Name

2-(benzenesulfonyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLAITQPVMLMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451296
Record name Furan, tetrahydro-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120346-80-7
Record name Furan, tetrahydro-2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dihydrofuran (1.40 g, 19.97 mmol) and benzene sulfinic acid (3.12 g, 21.97 mmol) in methylene chloride (80 mL) was stirred at 25° C. for 2 h. The reaction was then transferred to a separatory funnel and washed with a saturated aqueous sodium carbonate solution (15 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid was then recrystallized using diethyl ether/petroleum ether to afford 2-benzenesulfonyl-tetrahydro-furan as a white solid: mp 55.9–56.8° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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